![molecular formula C17H19N3O4S B2686184 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 2034378-45-3](/img/structure/B2686184.png)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide
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Overview
Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan compounds are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In one method, furan derivatives were synthesized under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources .Chemical Reactions Analysis
Furan compounds can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes . These reactions can produce a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .Scientific Research Applications
Selective 5-HT7 Receptor Antagonism and Polypharmacological Potential
N-alkylation of sulfonamide moieties in arylsulfonamide derivatives has been explored for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. This approach led to the identification of compounds with potent 5-HT7 receptor antagonist properties and distinct antidepressant-like and pro-cognitive effects in vivo, suggesting their potential therapeutic utility in CNS disorders (Canale et al., 2016).
Biocatalysis in Drug Metabolism
The application of biocatalysis to generate mammalian metabolites of biaryl-bis-sulfonamides has been demonstrated, offering insights into drug metabolism. This approach used microbial-based systems for producing significant quantities of metabolites, aiding in the full structural characterization and providing analytical standards for clinical investigations (Zmijewski et al., 2006).
Synthesis and Molecular Characterization
Research on the synthesis and molecular characterization of related compounds highlights the importance of structural analysis in understanding the potential applications of these molecules. Studies involving crystallography and computational chemistry have provided detailed insights into molecular geometry, electronic structure, and intermolecular interactions, which are crucial for designing drugs with specific biological activities (Asiri et al., 2012).
Anti-inflammatory and Antithrombotic Drug Development
Efforts to develop new anti-inflammatory and antithrombotic drugs have led to the design and docking studies of novel diaryl furan derivatives against key enzymes in the inflammatory pathway. These studies suggest that certain diaryl furan molecules exhibit good binding affinity and selectivity towards COX-2 and thromboxane synthase enzymes, offering a promising avenue for drug development (Sekhar et al., 2009).
Heterocyclic Compound Synthesis for Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been targeted for antibacterial agent development. These compounds have shown significant activity against various bacterial strains, highlighting their potential in addressing antibiotic resistance (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The production of chemicals from biomass offers both economic and ecological benefits . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . This suggests a promising future direction for the use of furan compounds in the chemical industry .
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-25(22,11-10-24-17-4-2-1-3-5-17)19-7-8-20-13-16(12-18-20)15-6-9-23-14-15/h1-6,9,12-14,19H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORFOXOQQSGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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